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Introduction

Carboxin (5,6-dihydro-2-methyl-N-phenyl-1,4-oxathiine-3-carboxamide) was the first systemic
fungicide to be commercially developed and has been a cornerstone in the protection of
various crops against fungal pathogens. Its unique mode of action, the inhibition of the
succinate dehydrogenase (SDH) enzyme (Complex Il) in the mitochondrial respiratory chain,
has spurred extensive research into the synthesis of Carboxin and a diverse array of its
analogues. This technical guide provides an in-depth overview of the primary synthetic routes
to Carboxin, detailed experimental protocols for key reactions, a comparative analysis of these
methods, and a look into the synthesis of its analogues.

Core Synthetic Methodologies for Carboxin

There are three principal synthetic strategies for the production of Carboxin, each with its own
set of advantages and procedural nuances.

The Original Uniroyal Synthesis

This classic industrial method involves a multi-step process starting from ethyl 2-
chloroacetoacetate and 2-mercaptoethanol.[1] The key steps are the formation of the 1,4-
oxathiine ring followed by amidation.
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Synthesis via Oxidative Rearrangement

A more recent approach utilizes an N-bromosuccinimide (NBS)-promoted oxidative

rearrangement of an acetoacetanilide 1,3-oxathiolane intermediate.[2] This method is reported

to have a high overall yield.

Synthesis from Acetoacetanilide and Disulfide

This pathway involves the reaction of acetoacetanilide with di-(2-hydroxyethyl) disulfide in the

presence of a base, followed by cyclization. A key advantage of this method is the potential for

in situ generation of the disulfide from 2-mercaptoethanol.[3][4]
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Detailed Experimental Protocols
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Protocol 1: Synthesis of Carboxin from Acetoacetanilide
and Di-(2-hydroxyethyl) disulfide

Step 1: Preparation of 2-[(2-hydroxyethyl)thio]-3-oxo-N-phenylbutanamide

» Dissolve acetoacetanilide (88.6 g, 0.5 mole) in 200 g of 10% aqueous sodium hydroxide (0.5
mole) with agitation at room temperature.

e Add di-(2-hydroxyethyl) disulfide (120.0 g, 0.77 mole) and heat the reaction mixture to 35°C.
o After 15 minutes, add 16 g of 15% aqueous sodium hydroxide.

o After another 15 minutes, begin the continuous addition of 50% hydrogen peroxide. The rate
of addition should be controlled to ensure that 2-mercaptoethanol (formed in situ) is not in

excess.

» Continue the addition of hydrogen peroxide for 5 hours, maintaining the reaction temperature
at 35-37°C.

Step 2: Cyclization to Carboxin

 Acidify the reaction mixture with a suitable acid (e.g., 5% HCI) and extract the intermediate
with toluene.

e Add an acid catalyst, such as p-toluenesulfonic acid, to the toluene solution.
¢ Heat the solution to 70-100°C to effect cyclization.
e Cool the solution to below -10°C overnight to crystallize the product.

 Filter and dry the resulting solid to obtain 5,6-dihydro-2-methyl-N-phenyl-1,4-oxathiin-3-
carboxamide (Carboxin).

Yield: 75.8 g (64.5% based on acetoacetanilide). Melting Point: 90.8-97.8°C. Purity: 98.0%.

Protocol 2: Synthesis of 2-methyl-5,6-dihydro-1,4-
oxathiine-3-carboxylic acid (Key intermediate for
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Uniroyal Synthesis)

Detailed experimental procedures for the original Uniroyal synthesis are often proprietary.
However, the synthesis of the core heterocyclic acid intermediate can be inferred from related
literature.

The synthesis of the ethyl ester of 2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid is
achieved by reacting ethyl 2-chloroacetoacetate with 2-mercaptoethanol in the presence of a
base, followed by acid-catalyzed cyclization and dehydration. The resulting ester is then
hydrolyzed to the carboxylic acid.

Amidation to Carboxin:

The 2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid is then converted to its acid chloride,
typically using a chlorinating agent like thionyl chloride or oxalyl chloride. The acid chloride is
subsequently reacted with aniline in the presence of a base to form the amide bond, yielding
Carboxin.

Protocol 3: Synthesis of Carboxin via NBS-Promoted
Oxidative Rearrangement

Step 1: Synthesis of Acetoacetanilide 1,3-oxathiolane (Precursor)

The synthesis of this starting material is a prerequisite for this route and typically involves the
reaction of acetoacetanilide with 2-mercaptoethanol in the presence of an acid catalyst to form
the corresponding ketal.

Step 2: Oxidative Rearrangement to Carboxin

» To a solution of acetoacetanilide 1,3-oxathiolane in anhydrous chloroform, add one molar
equivalent of N-bromosuccinimide (NBS).

e The reaction proceeds under mild conditions to yield Carboxin.
e The product can be isolated and purified using standard chromatographic techniques.

Yield: > 90% overall yield.
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Synthesis of Carboxin Analogues

The core structure of Carboxin has been extensively modified to explore structure-activity
relationships and develop new fungicides with improved properties.

Analogues Substituted at the C-2 Methyl Group

The NBS-promoted oxidative rearrangement method can be adapted to synthesize analogues
substituted at the C-2 methyl group. By replacing NBS with molecular bromine, a C-2
bromomethylcarboxin derivative is formed. This bromo derivative serves as a versatile
intermediate for the introduction of various nucleophiles at the C-2 position.

Table of C-2 Methyl-Substituted Carboxin Analogues

Substituent (R) Melting Point (°C) Yield (%)
MeS 82-83 92
AcS 113-114 98
NCS oil 87
MeO oil 80
NH-L-Phe-OAll oil 75
NH-L-Val-OAll oil 78
NH-L-Ala-OMe oil 79
(B-D-Glup)S 196-197 92

Mechanism of Action: Inhibition of Succinate
Dehydrogenase

Carboxin and its analogues function by inhibiting the enzyme succinate dehydrogenase
(SDH), also known as Complex Il, in the mitochondrial electron transport chain. SDH is a
crucial enzyme that links the citric acid cycle and oxidative phosphorylation. It is composed of
four subunits: SDHA, SDHB, SDHC, and SDHD. Carboxin binds to the ubiquinone (Q) binding
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site of the complex, preventing the natural substrate from binding and thereby disrupting the
electron transport chain and cellular respiration in fungi.
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Caption: The Original Uniroyal Synthesis of Carboxin.
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Caption: Synthesis of Carboxin via NBS-Promoted Oxidative Rearrangement.
+ Di-(2-hydroxyethyl) disulfide Cyclization
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Caption: Synthesis of Carboxin from Acetoacetanilide and Disulfide.

Caption: Mechanism of Action of Carboxin on Succinate Dehydrogenase.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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